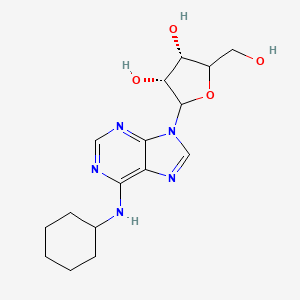

N6-Cyclohexyladenosine

Descripción general

Descripción

N6-Cyclohexyladenosine is an adenosine receptor agonist. It selectively binds to adenosine A1 receptors over A2 receptors . It decreases heart rate, increases coronary flow, induces sleep, and decreases locomotor activity in mice . It also prevents thermogenesis and other responses such as shivering in response to cold, and initiates hibernation in animals .

Synthesis Analysis

N6-Cyclohexyladenosine is a selective adenosine A1 receptor agonist with an EC50 of 8.2 nM . It is available for research use only . The synthesis of N6-Cyclohexyladenosine has been reported in the literature .Molecular Structure Analysis

The chemical formula of N6-Cyclohexyladenosine is C16H23N5O4 . Its exact mass is 349.18 and its molecular weight is 349.390 .Chemical Reactions Analysis

N6-Cyclohexyladenosine is a selective adenosine A1 receptor agonist . It exerts anticonvulsant effects and protects against neuronal death .Physical And Chemical Properties Analysis

N6-Cyclohexyladenosine has a molecular weight of 349.38 . Its chemical formula is C16H23N5O4 .Aplicaciones Científicas De Investigación

Role in RNA Modifications and Cellular Processes N6-Cyclohexyladenosine, closely related to modifications like N6-methyladenosine (m6A), has implications in RNA biology. Studies have identified modifications such as N6-hydroxymethyladenosine (hm6A) and N6-formyladenosine (f6A) in mammalian mRNA, implicating oxidative RNA demethylation pathways in gene expression regulation. These modifications may affect RNA-protein interactions and are involved in dynamic cellular processes (Fu et al., 2013).

Advancements in RNA Methylation Site Identification Technological advancements have led to the development of computational models for detecting N6-methyldenosine sites in RNA. For instance, the iN6-Methyl (5-step) model utilizes deep learning and natural language processing techniques to identify these sites more efficiently than traditional methods. This approach aids in understanding the functional implications of RNA methylation and its role in various biological processes (Nazari et al., 2019).

Implications in Stem Cell Differentiation Research has shown that modifications like m6A play a crucial role in mammalian embryonic stem cell differentiation. Erasure of m6A on target genes can impair stem cell differentiation into specific lineages, indicating the importance of RNA modifications in stem cell biology and potential therapeutic applications (Batista et al., 2014).

Induction of Hypothermic States N6-Cyclohexyladenosine's ability to activate the A1 Adenosine Receptor (A1AR) has been explored for inducing a hypothermic, torpor-like state in nonhibernating mammals. This research suggests potential therapeutic applications for inducing hypothermia in humans for medical purposes, such as during surgeries or for preserving organ function after traumatic injuries (Tupone et al., 2013).

Safety And Hazards

Direcciones Futuras

N6-methyladenine (m6A) mRNA modification, which is the most abundant form of post-transcriptional RNA modification in mammals, has been demonstrated to exert critical molecular functions in modulating RNA maturation, localization, translation, and metabolism . Cumulative findings indicate that m6A methylation plays a crucial part in neurogenesis and glioma pathogenesis . These findings suggest that A1AR agonists such as N6-Cyclohexyladenosine could potentially be potent neuroprotective agents against neuroinflammation . They also shed light on possible future directions for the application of hypothermia-based therapies in the treatment of sepsis and other neuroinflammatory conditions .

Propiedades

IUPAC Name |

(2R,3R,4S,5R)-2-[6-(cyclohexylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O4/c22-6-10-12(23)13(24)16(25-10)21-8-19-11-14(17-7-18-15(11)21)20-9-4-2-1-3-5-9/h7-10,12-13,16,22-24H,1-6H2,(H,17,18,20)/t10-,12-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBULDQSDUXAPJ-XNIJJKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N6-Cyclohexyladenosine | |

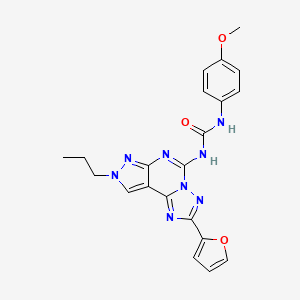

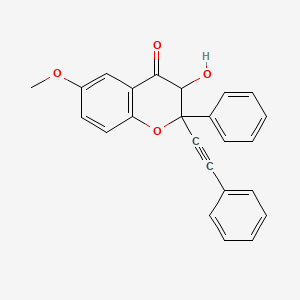

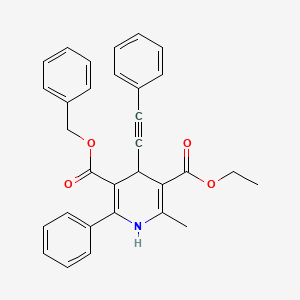

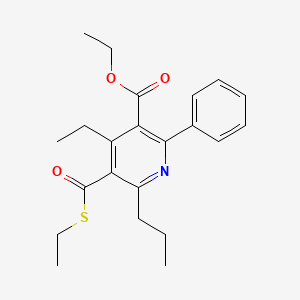

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,1-Dimethylethyl)-7-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]-pyrazolo[1,5-d][1,2,4]triazine](/img/structure/B1676816.png)

![(2s)-2-(2-{[1-(4-Methoxybenzoyl)-2-Methyl-5-(Trifluoromethoxy)-1h-Indol-3-Yl]methyl}phenoxy)propanoic Acid](/img/structure/B1676817.png)

![N-(2-amino-5-(thiophen-2-yl)phenyl)-6-(2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-8-yl)nicotinamide](/img/structure/B1676818.png)

![4-Methoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B1676822.png)

![4-Ethoxy-7-((E)-styryl)-furo[3,2-g]chromen-5-one](/img/structure/B1676823.png)

![N-(9-chloro-2-furan-2-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)benzamide](/img/structure/B1676826.png)

![N-(4-acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide](/img/structure/B1676831.png)